molecular formula C14H18O B2765557 4-Phenylcycloheptane-1-carbaldehyde CAS No. 2060024-36-2

4-Phenylcycloheptane-1-carbaldehyde

Cat. No.: B2765557
CAS No.: 2060024-36-2
M. Wt: 202.297
InChI Key: XXWXMGTZEJWPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylcycloheptane-1-carbaldehyde is an organic compound with the molecular formula C14H18O It is characterized by a cycloheptane ring substituted with a phenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylcycloheptane-1-carbaldehyde typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method includes the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating to induce cyclization and subsequent oxidation to form the aldehyde group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylcycloheptane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-Phenylcycloheptane-1-carboxylic acid.

    Reduction: 4-Phenylcycloheptane-1-methanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

4-Phenylcycloheptane-1-carbaldehyde is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-Phenylcycloheptane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, participating in nucleophilic addition or oxidation-reduction reactions. The phenyl group can influence the reactivity and stability of the compound through resonance and inductive effects .

Comparison with Similar Compounds

    Cycloheptane-1-carbaldehyde: Lacks the phenyl group, resulting in different reactivity and properties.

    4-Phenylcyclohexane-1-carbaldehyde: Has a six-membered ring instead of a seven-membered ring, affecting its chemical behavior.

Uniqueness: 4-Phenylcycloheptane-1-carbaldehyde is unique due to the combination of a seven-membered ring and a phenyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

4-phenylcycloheptane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c15-11-12-5-4-8-14(10-9-12)13-6-2-1-3-7-13/h1-3,6-7,11-12,14H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWXMGTZEJWPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC(C1)C2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.